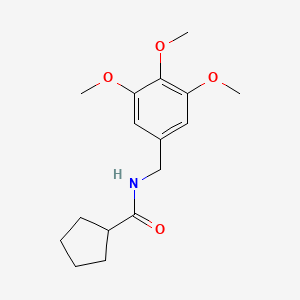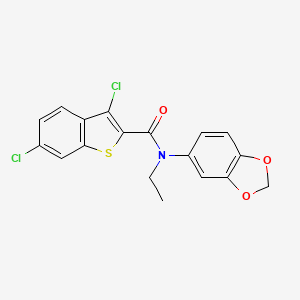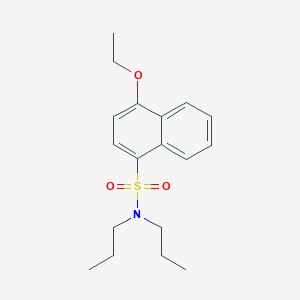
N-cyclohexyl-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide, also known as CHX-1, is a chemical compound that has been studied for its potential use in scientific research. It is a hydrazinecarbothioamide derivative that has shown promise in various studies due to its unique structure and properties.
Mécanisme D'action
The mechanism of action of N-cyclohexyl-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide involves the inhibition of the NF-κB pathway, which is a key regulator of inflammation and cancer cell growth. By inhibiting this pathway, N-cyclohexyl-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide is able to reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
N-cyclohexyl-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation. Additionally, N-cyclohexyl-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important in preventing the growth and spread of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-cyclohexyl-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide in lab experiments is its ability to inhibit the NF-κB pathway, which is a key regulator of inflammation and cancer cell growth. Additionally, N-cyclohexyl-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide has been shown to have low toxicity and can be used at high concentrations without causing harm to cells. However, one limitation of using N-cyclohexyl-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide in lab experiments is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are many potential future directions for the study of N-cyclohexyl-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide. One area of interest is the development of new formulations of N-cyclohexyl-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide that can improve its solubility and bioavailability. Additionally, further studies are needed to investigate the potential use of N-cyclohexyl-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide in treating other inflammatory diseases and types of cancer. Finally, the mechanism of action of N-cyclohexyl-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide needs to be further elucidated to better understand how it works and how it can be optimized for use in scientific research.
Méthodes De Synthèse
The synthesis method of N-cyclohexyl-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide involves the reaction of cyclohexyl isocyanate with 2-hydroxy-2-methylpropanoic acid followed by the reaction with thiosemicarbazide. The resulting product is then cyclized to form N-cyclohexyl-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide. This synthesis method has been optimized to produce high yields of N-cyclohexyl-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide and has been used in various studies.
Applications De Recherche Scientifique
N-cyclohexyl-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide has been investigated for its potential use in various scientific research applications. It has been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis. Additionally, N-cyclohexyl-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide has been studied for its potential use in treating cancer due to its ability to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
1-cyclohexyl-3-[(2-hydroxy-2-methylpropanoyl)amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2S/c1-11(2,16)9(15)13-14-10(17)12-8-6-4-3-5-7-8/h8,16H,3-7H2,1-2H3,(H,13,15)(H2,12,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIAIAYZWCYMIMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NNC(=S)NC1CCCCC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,4-dichlorophenoxy)-N'-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-1-methylethylidene]acetohydrazide](/img/structure/B5758005.png)




![2-(2-chlorophenyl)-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5758048.png)


![2-(N-ethoxybutanimidoyl)-5-[2-(ethylthio)propyl]-3-(1-pyrrolidinyl)-2-cyclohexen-1-one](/img/structure/B5758096.png)
![3-methyl-6-(3-nitrophenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B5758098.png)

![1-[(4-methoxy-3-methylphenyl)carbonothioyl]piperidine](/img/structure/B5758109.png)
